

Biological activity of dimethyl vinyl phosphate derivatives.

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Compound of Interest

Compound Name: *Dimethyl vinyl phosphate*

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An In-Depth Technical Guide to the Biological Activity of **Dimethyl Vinyl Phosphate** Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl vinyl phosphate derivatives represent a significant class of organophosphorus compounds, primarily recognized for their potent biological activity as inhibitors of acetylcholinesterase (AChE). This technical guide provides a comprehensive overview of their mechanism of action, quantitative biological data, structure-activity relationships, and key experimental protocols relevant to their study. The primary mode of toxicity stems from the irreversible phosphorylation of the serine hydroxyl group within the active site of AChE, leading to the accumulation of the neurotransmitter acetylcholine and subsequent cholinergic crisis. This guide summarizes acute toxicity (LD50) and enzyme inhibition (IC50) data for prominent derivatives such as Dichlorvos, Mevinphos, and Crotoxyphos. Furthermore, detailed methodologies for acetylcholinesterase inhibition and cytotoxicity assays are presented, alongside visualizations of key biochemical pathways and experimental workflows to facilitate a deeper understanding for research and development professionals.

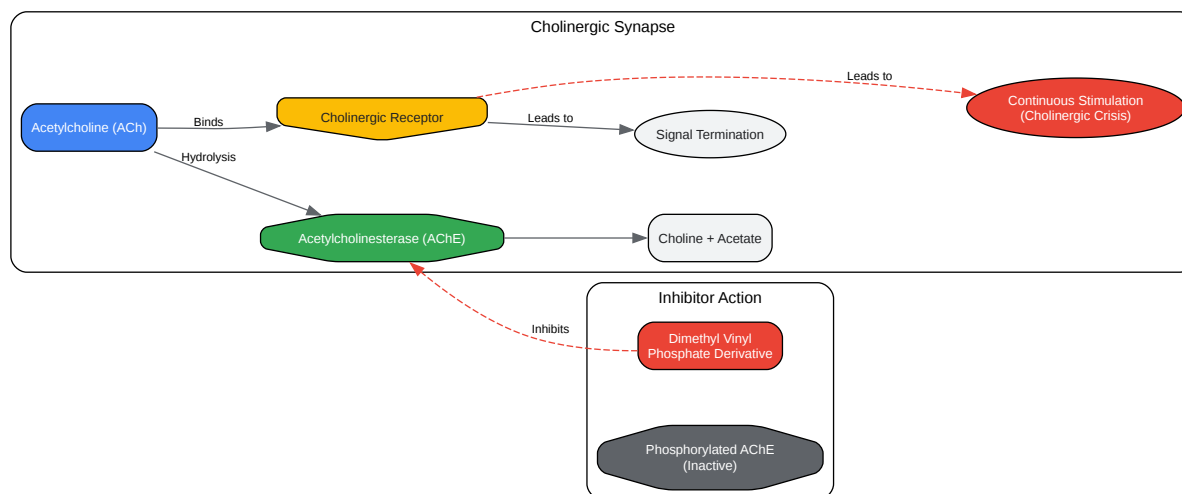
Introduction to Dimethyl Vinyl Phosphate Derivatives

Organophosphorus compounds are a broad class of chemicals with diverse applications, most notably as pesticides and chemical warfare agents. Within this class, **dimethyl vinyl phosphate** derivatives are characterized by a core chemical structure featuring a phosphate group attached to a vinyl moiety. A key synthetic breakthrough for this class was the Perkow reaction, which allows for the formation of vinyl phosphates from trialkyl phosphites and α -halogenated carbonyl compounds. These compounds exert their biological effects primarily through the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals. By understanding the nuances of their chemical structure and biological interactions, researchers can better design novel compounds for targeted applications, from more effective and selective pesticides to potential therapeutic agents.

Primary Mechanism of Action: Acetylcholinesterase Inhibition

The principal mechanism of action for most **dimethyl vinyl phosphate** derivatives is the inhibition of acetylcholinesterase (AChE). AChE is a serine hydrolase responsible for terminating nerve impulses at cholinergic synapses by catalyzing the breakdown of the neurotransmitter acetylcholine into choline and acetic acid.

The inhibition process involves the **dimethyl vinyl phosphate** acting as a substrate mimic. The phosphorus atom is attacked by the nucleophilic serine residue in the active site of AChE. This results in the formation of a stable, covalent phosphoserine bond and the release of the vinyl-containing leaving group. This phosphorylated enzyme is catalytically inactive and its reactivation is extremely slow. The resulting accumulation of acetylcholine in the synaptic cleft leads to overstimulation of cholinergic receptors, causing a state known as cholinergic crisis. Symptoms range from salivation and muscle tremors to convulsions, respiratory failure, and death.^[1]



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Caption: Mechanism of Acetylcholinesterase (AChE) Inhibition.

Quantitative Biological Data

The biological activity of **dimethyl vinyl phosphate** derivatives is quantified through various metrics, including enzyme inhibition constants (IC₅₀) and toxicity values (LD₅₀). The following tables summarize available data for several prominent compounds.

Acetylcholinesterase Inhibition

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower values indicate greater potency.

Compound	Enzyme Source	IC50 Value (µM)	Reference
Dichlorvos	Tambaqui (Fish) Brain AChE	0.368	[2]
Crotoxyphos (+)	Daphnia magna AChE	1.1	[3]
Crotoxyphos (-)	Daphnia magna AChE	12.0	[3]
Crotoxyphos (+)	Medaka (Fish) AChE	25.0	[3]
Crotoxyphos (-)	Medaka (Fish) AChE	>25.0	[3]

Note: Crotoxyphos is a chiral compound; (+) and (-) refer to the different enantiomers, which exhibit different inhibitory potencies.[3]

Acute Toxicity Data

The LD50 (Lethal Dose, 50%) is the dose of a substance required to kill 50% of a test population. It is a standard measure of acute toxicity.

Compound	Test Animal	Route	LD50 (mg/kg)	Reference
Dichlorvos (DDVP)	Rat	Oral	56 - 97.5	[4][5]
Dichlorvos (DDVP)	Rat	Oral	21.4	[6]
Mevinphos	Rat	Oral	3 - 7	[7]
Chlorfenvinphos	Rat	Oral	15.4	[8][9]
Crotoxyphos	Rat	Oral	74	
Dichlorvos (DDVP)	Rat	Dermal	75 - 107	
Mevinphos	Rat	Dermal	4.2 - 4.7	
Chlorfenvinphos	Rat	Dermal	31 - 108	
Crotoxyphos	Rat	Dermal	375	

*Note: Chlorfenvinphos is a diethyl vinyl phosphate, included for structural comparison.[\[10\]](#)

Structure-Activity Relationships (SAR)

The relationship between the chemical structure of vinyl phosphate derivatives and their biological activity is critical for designing new molecules. Key insights can be drawn from the available data:

- **Leaving Group:** The nature of the vinyl group is paramount. Electron-withdrawing substituents on the vinyl group, such as the two chlorine atoms in Dichlorvos, increase the electrophilicity of the phosphorus atom. This makes it a better target for the serine hydroxyl in the AChE active site, enhancing its inhibitory potency.[\[11\]](#)
- **Alkyl Groups on Phosphate:** The methyl groups in dimethyl phosphates are generally associated with high reactivity and toxicity. Replacing them with larger alkyl groups (e.g., diethyl in Chlorfenvinphos) can modulate this activity, often slightly reducing acute toxicity. [\[11\]](#)
- **Stereochemistry:** For chiral derivatives like Crotoxyphos, enantiomers can exhibit significantly different biological activities. In *Daphnia magna*, the (+)-enantiomer of crotoxyphos is over 10 times more inhibitory to AChE than the (-)-enantiomer, highlighting the importance of stereospecific interactions with the enzyme's active site.[\[3\]](#)[\[12\]](#)

Quantitative Structure-Activity Relationship (QSAR) models for organophosphates have shown that electronic properties, such as the HOMO-LUMO energy gap, are significant predictors of binding affinity and inhibitory rate.[\[13\]](#)

Key Experimental Protocols

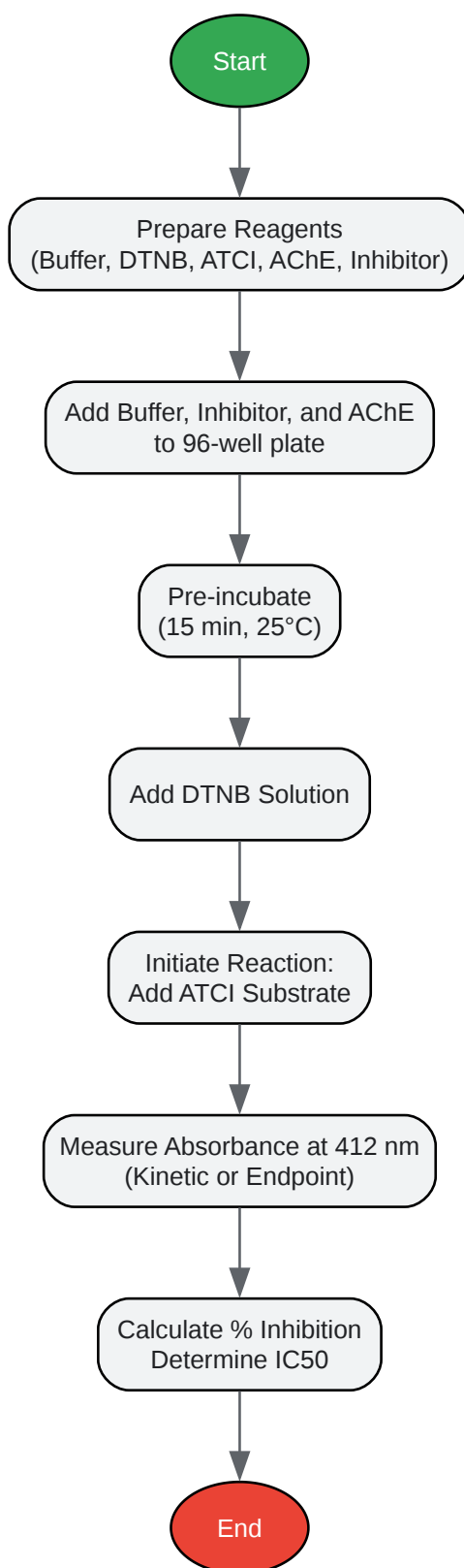
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is the standard method for measuring AChE activity and its inhibition. It relies on the hydrolysis of acetylthiocholine (ATCI) by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.

Methodology:

- Reagent Preparation:
 - Prepare a 100 mM sodium phosphate buffer (pH 8.0).
 - Prepare a 10 mM DTNB stock solution in the phosphate buffer.
 - Prepare a 14 mM acetylthiocholine iodide (ATCI) stock solution in deionized water.
 - Prepare the AChE enzyme solution (e.g., from electric eel or human recombinant) in phosphate buffer to a working concentration (e.g., 1 U/mL).
 - Prepare various concentrations of the **dimethyl vinyl phosphate** derivative (test inhibitor) in a suitable solvent (e.g., DMSO or ethanol), ensuring the final solvent concentration in the assay does not exceed 1%.
- Assay Procedure (96-well plate format):
 - To each well, add:
 - 140 μ L of phosphate buffer (pH 8.0).
 - 10 μ L of the test inhibitor solution (or solvent for control).
 - 10 μ L of the AChE enzyme solution.
 - Incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.
 - Add 10 μ L of DTNB solution to each well.
 - Initiate the reaction by adding 10 μ L of the ATCI substrate solution to each well.
 - Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over 5-10 minutes or as an endpoint measurement after a fixed time.
- Data Analysis:

- Calculate the rate of reaction (change in absorbance per minute) for each well.
- The percent inhibition is calculated using the formula: % Inhibition = [(Control Rate - Sample Rate) / Control Rate] * 100
- Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.



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Caption: Workflow for the AChE Inhibition Assay (Ellman's Method).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.

Methodology:

- Cell Plating:
 - Seed cells (e.g., a relevant cell line like SH-SY5Y for neurotoxicity) into a 96-well plate at a predetermined density (e.g., 1×10^4 cells/well).
 - Incubate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
- Compound Treatment:
 - Prepare serial dilutions of the **dimethyl vinyl phosphate** derivative in cell culture medium.
 - Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound concentrations. Include a vehicle control (medium with solvent).
 - Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
- MTT Addition and Incubation:
 - Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
 - Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).
 - Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
- Solubilization and Measurement:
 - Carefully remove the medium containing MTT from each well.

- Add 100 μ L of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the purple formazan crystals.
- Mix thoroughly by gentle shaking or pipetting.
- Measure the absorbance at a wavelength of \sim 570 nm using a microplate reader. A reference wavelength of \sim 630 nm can be used to subtract background absorbance.
- Data Analysis:
 - The absorbance values are directly proportional to the number of viable cells.
 - Calculate cell viability as a percentage of the control: $\% \text{ Viability} = (\text{Absorbance_Sample} / \text{Absorbance_Control}) * 100$
 - Plot the percent viability against the logarithm of the compound concentration to determine the CC50 (Cytotoxic Concentration 50%) value.

Conclusion and Future Directions

Dimethyl vinyl phosphate derivatives are potent and effective biological agents, primarily functioning as irreversible inhibitors of acetylcholinesterase. Their toxicity and inhibitory power are highly dependent on their specific chemical structure, including substituents on the vinyl group and the stereochemistry of the molecule. The quantitative data for compounds like Dichlorvos and Mevinphos underscore their high acute toxicity, which has led to regulatory restrictions on their use.

Future research in this area may focus on several key avenues:

- **Selective Toxicity:** Designing derivatives that exhibit high toxicity to target insect pests while having minimal effects on non-target organisms, including mammals and beneficial insects. This involves exploiting subtle differences in the active sites of AChE across different species.
- **Therapeutic Applications:** While highly toxic, the fundamental mechanism of AChE inhibition is utilized in the treatment of conditions like Alzheimer's disease and myasthenia gravis.

Research into novel, reversible vinyl phosphate derivatives with favorable pharmacokinetic profiles could yield new therapeutic leads.

- Bioremediation: Developing enzymatic or microbial methods for the rapid degradation of these persistent pesticides in the environment to mitigate their ecological impact.

A thorough understanding of the principles outlined in this guide is essential for any professional engaged in the research and development of this important class of organophosphorus compounds.

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